

In Vitro Characterization of A-935142: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	A-935142	
Cat. No.:	B15584001	Get Quote

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Introduction

A-935142 is a novel small molecule identified as a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, also known as Kv11.1.[1] The hERG channel is a critical component in cardiac action potential repolarization, and its dysfunction can lead to serious cardiac arrhythmias. **A-935142** enhances the hERG current through a multifaceted mechanism, making it a valuable tool for studying hERG channel physiology and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the in vitro characterization of **A-935142**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

A-935142 enhances the hERG potassium current through a complex mechanism that involves modulation of the channel's gating properties.[1][2] Unlike simple channel openers, **A-935142** affects multiple aspects of channel function:

 Facilitation of Activation: A-935142 shifts the voltage dependence of hERG channel activation in the hyperpolarizing direction, meaning the channels can open at more negative membrane potentials.[1][2]



- Reduction of Inactivation: The compound attenuates the rapid inactivation of the hERG channel, a key characteristic of its gating. This leads to a more sustained outward potassium current.[2]
- Slowing of Deactivation: A-935142 slows the rate of channel closure (deactivation), further contributing to an increased overall current.[1][2]

This combined effect on activation, inactivation, and deactivation results in a significant enhancement of the hERG current in a concentration-dependent manner.[2][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro activity of **A-935142** on hERG channels.

Table 1: Electrophysiological Effects of A-935142 on hERG Channels

Parameter	Vehicle Control	Α-935142 (60 μΜ)	Reference
Activation (τ at -10 mV)	164 ± 24 ms	100 ± 17 ms	[1][2]
Activation (τ at +30 mV)	18.9 ± 1.8 ms	16.7 ± 1.8 ms	[1][2]
Activation (V½ Shift)	N/A	-9 mV	[1][2]
Inactivation (V½ Shift)	N/A	+15 mV	[2]
hERG Current Enhancement (in the presence of 150 μM sotalol)	N/A	57.5 ± 5.8%	[3]
hERG Current Enhancement (alone)	N/A	55.6 ± 5.1%	[3]

Note: While **A-935142** is known to enhance hERG current in a concentration-dependent manner, a specific EC50 value from a full concentration-response curve is not readily available



in the reviewed literature. The data presented here is from studies using a single high concentration.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Activator Characterization

This protocol is designed to measure hERG currents in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel) and to characterize the effects of compounds like **A-935142**.

1. Cell Preparation:

- Culture HEK293 cells stably transfected with the hERG channel cDNA in appropriate media.
- Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal cell density.

2. Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

- Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Establish a gigaohm seal (>1 $G\Omega$) between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Compensate for series resistance to minimize voltage errors.

4. Voltage-Clamp Protocols:

To study activation:



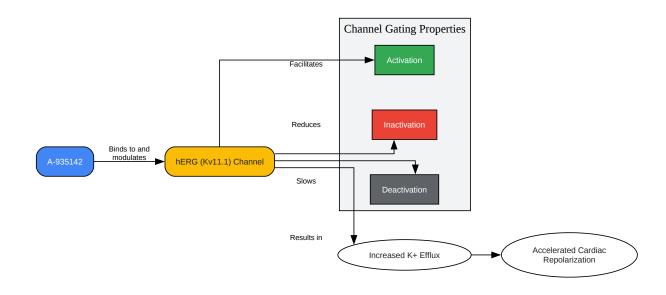
- Hold the cell at a holding potential of -80 mV.
- Apply depolarizing steps of varying durations to a test potential (e.g., +20 mV).
- Follow with a repolarizing step to a negative potential (e.g., -50 mV) to record tail currents. The amplitude of the tail current is proportional to the number of open channels.
- Fit the rising phase of the current during the depolarizing step to an exponential function to determine the activation time constant (τ).
- To study the voltage-dependence of activation:
- From a holding potential of -80 mV, apply a series of depolarizing steps to various voltages (e.g., from -60 mV to +40 mV in 10 mV increments).
- Measure the peak tail current at a subsequent repolarizing step (e.g., -50 mV).
- Plot the normalized tail current amplitude against the prepulse potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V½).
- To study inactivation:
- Use a two-pulse protocol. A conditioning prepulse to a depolarizing potential (e.g., +40 mV) is applied to induce inactivation.
- This is followed by a brief repolarizing step to remove inactivation and then a test pulse to a depolarizing potential to measure the available current.
- Vary the voltage of the conditioning prepulse to determine the voltage-dependence of inactivation.

5. Data Analysis:

- Record and analyze currents using appropriate software (e.g., pCLAMP).
- Compare current amplitudes, time constants, and voltage-dependence of gating parameters in the absence and presence of **A-935142**.

Visualizations Signaling Pathway



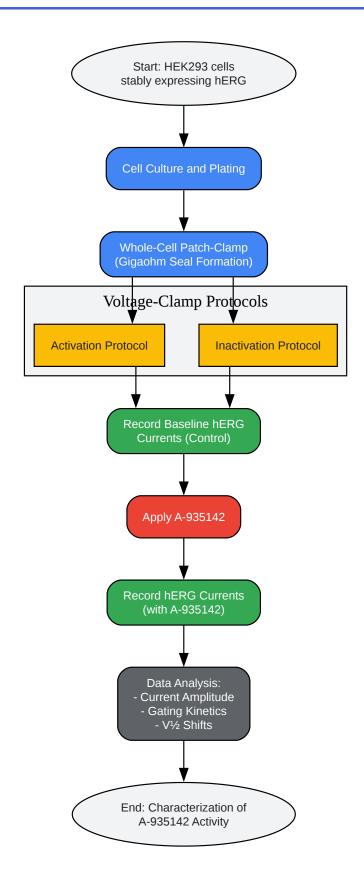


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Caption: A-935142 signaling pathway for hERG channel activation.

Experimental Workflow





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Caption: Experimental workflow for **A-935142** in vitro characterization.



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- To cite this document: BenchChem. [In Vitro Characterization of A-935142: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584001#in-vitro-characterization-of-a-935142-activity]

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